molecular formula C16H26Cl2N2 B14688478 5-(4-Methylpiperazino)-6,7,8,9-tetrahydro-5H-benzocycloheptene dihydrochloride CAS No. 35047-52-0

5-(4-Methylpiperazino)-6,7,8,9-tetrahydro-5H-benzocycloheptene dihydrochloride

Cat. No.: B14688478
CAS No.: 35047-52-0
M. Wt: 317.3 g/mol
InChI Key: VWUCRAFXBFKSMH-UHFFFAOYSA-N
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Description

5-(4-Methylpiperazino)-6,7,8,9-tetrahydro-5H-benzocycloheptene dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including 5-(4-Methylpiperazino)-6,7,8,9-tetrahydro-5H-benzocycloheptene dihydrochloride, can be achieved through several methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production of piperazine derivatives often involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yields and purity. The specific industrial methods for producing this compound are not widely documented, but they likely follow similar principles to those used in laboratory synthesis, with additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylpiperazino)-6,7,8,9-tetrahydro-5H-benzocycloheptene dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired reaction and the nature of the compound.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a wide range of derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperazine derivatives are known for their use in pharmaceuticals, and this compound may have potential therapeutic applications.

    Industry: It can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 5-(4-Methylpiperazino)-6,7,8,9-tetrahydro-5H-benzocycloheptene dihydrochloride involves its interaction with specific molecular targets and pathways in the body. The exact mechanism is not fully understood, but it is believed to involve binding to receptors or enzymes, leading to changes in cellular processes. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 1-benzylpiperazine (BZP)
  • 1-(3-chlorophenyl)piperazine (mCPP)
  • 1-(3-trifluoromethylphenyl)piperazine (TFMPP)

Uniqueness

5-(4-Methylpiperazino)-6,7,8,9-tetrahydro-5H-benzocycloheptene dihydrochloride is unique due to its specific chemical structure, which imparts distinct biological and chemical properties

Properties

CAS No.

35047-52-0

Molecular Formula

C16H26Cl2N2

Molecular Weight

317.3 g/mol

IUPAC Name

1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperazine;dihydrochloride

InChI

InChI=1S/C16H24N2.2ClH/c1-17-10-12-18(13-11-17)16-9-5-3-7-14-6-2-4-8-15(14)16;;/h2,4,6,8,16H,3,5,7,9-13H2,1H3;2*1H

InChI Key

VWUCRAFXBFKSMH-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CCCCC3=CC=CC=C23.Cl.Cl

Origin of Product

United States

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